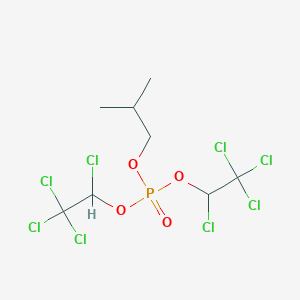
2-Methylpropyl bis(1,2,2,2-tetrachloroethyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropyl bis(1,2,2,2-tetrachloroethyl) phosphate is a chemical compound with the molecular formula C10H18Cl8O4P. It is a member of the organophosphate family, which is known for its diverse applications in various fields, including agriculture, industry, and medicine. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a phosphate group, making it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl bis(1,2,2,2-tetrachloroethyl) phosphate typically involves the reaction of 2-methylpropyl alcohol with 1,2,2,2-tetrachloroethyl phosphate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous processing techniques. The process involves the careful control of reaction parameters to ensure consistent quality and efficiency. The use of advanced purification methods, such as distillation and crystallization, helps in obtaining the compound in its pure form, suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropyl bis(1,2,2,2-tetrachloroethyl) phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, with modifications in the chlorine atoms and phosphate group.
Applications De Recherche Scientifique
2-Methylpropyl bis(1,2,2,2-tetrachloroethyl) phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Methylpropyl bis(1,2,2,2-tetrachloroethyl) phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphoric acid bis(2-methylpropyl) 1,2,2,2-tetrachloroethyl ester: Similar in structure but with different substituents on the phosphate group.
Phosphoric acid, tris (2-methylpropyl) ester: Another organophosphate with similar applications but distinct chemical properties.
Uniqueness
2-Methylpropyl bis(1,2,2,2-tetrachloroethyl) phosphate is unique due to its specific arrangement of chlorine atoms and the presence of a 2-methylpropyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
64573-46-2 |
|---|---|
Formule moléculaire |
C8H11Cl8O4P |
Poids moléculaire |
485.8 g/mol |
Nom IUPAC |
2-methylpropyl bis(1,2,2,2-tetrachloroethyl) phosphate |
InChI |
InChI=1S/C8H11Cl8O4P/c1-4(2)3-18-21(17,19-5(9)7(11,12)13)20-6(10)8(14,15)16/h4-6H,3H2,1-2H3 |
Clé InChI |
QGOUBBKJLICKGE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COP(=O)(OC(C(Cl)(Cl)Cl)Cl)OC(C(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



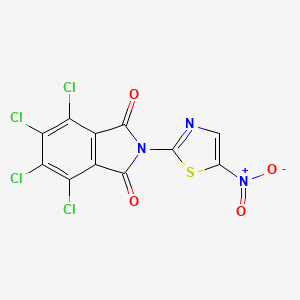

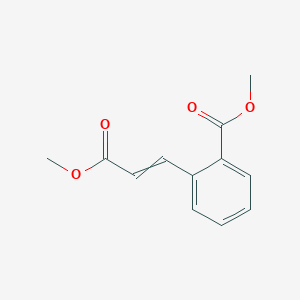
![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)
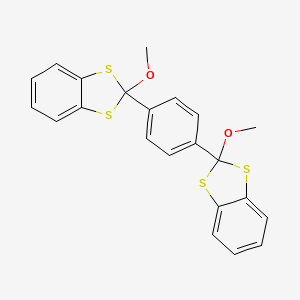
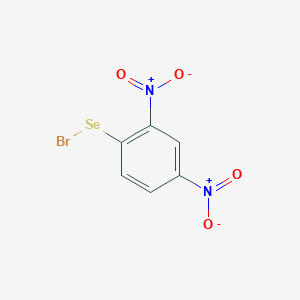
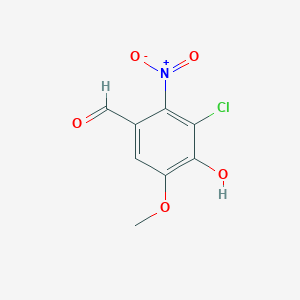

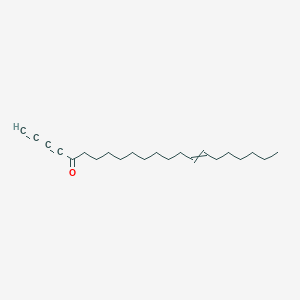
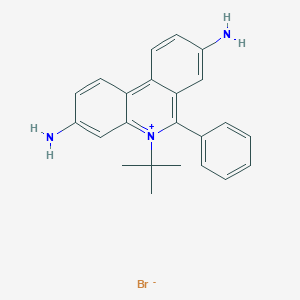
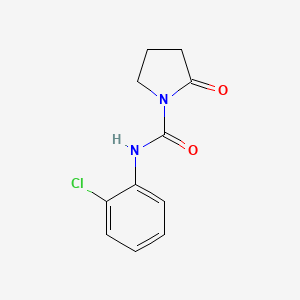
![1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide](/img/structure/B14496158.png)

